5,6,7,8-Tetrahydro-2-naphthoic acid

Catalog No.
S586561
CAS No.
1131-63-1
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydro-2-naphthoic acid

CAS Number

1131-63-1

Product Name

5,6,7,8-Tetrahydro-2-naphthoic acid

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13)

InChI Key

RSWXAGBBPCRION-UHFFFAOYSA-N

SMILES

Array

Synonyms

NSC 131342

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)O

The exact mass of the compound 5,6,7,8-Tetrahydro-2-naphthoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131342. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,6,7,8-Tetrahydro-2-naphthoic acid (CAS 1131-63-1) is a partially saturated bicyclic carboxylic acid widely utilized as a core building block in pharmaceutical and fine chemical synthesis. Characterized by its tetralin (tetrahydronaphthalene) scaffold, this compound offers a distinct combination of aliphatic flexibility and aromatic reactivity. It is primarily procured as a critical intermediate for the synthesis of retinoid analogs, including RAR and RXR agonists, where its specific steric bulk and three-dimensional geometry are essential. Furthermore, its melting point (154-158 °C) and favorable solubility profile in standard organic solvents make it highly processable for scalable amidation, esterification, and electrophilic aromatic substitution reactions .

Procurement teams and process chemists cannot substitute 5,6,7,8-tetrahydro-2-naphthoic acid with its fully aromatic counterpart, 2-naphthoic acid, without fundamentally altering both the chemical reactivity and the biological efficacy of downstream products. The tetralin core contains sp3-hybridized carbons that induce a partially puckered, non-planar geometry, which is an absolute requirement for fitting into the hydrophobic binding pockets of retinoid X receptors (RXR). Substituting with the planar 2-naphthoic acid yields flat derivatives that fail to achieve the necessary steric interactions, leading to a near-total loss of target receptor affinity. Additionally, the electron-donating aliphatic ring in the tetrahydro-derivative fundamentally changes the regioselectivity of the aromatic ring, directing electrophiles to specific positions during Friedel-Crafts reactions—a predictable reactivity pattern that is lost when using fully conjugated naphthalene systems [1].

Essential Steric Geometry for Retinoid Receptor Agonist Synthesis

When synthesizing RXR-selective retinoids (e.g., bexarotene analogs), the 3D conformation of the hydrophobic tail is critical. Derivatives synthesized from 5,6,7,8-tetrahydro-2-naphthoic acid maintain a non-planar tetralin structure that fits precisely into the RXR binding pocket, typically yielding nanomolar binding affinities. In direct comparison, analogs synthesized using 2-naphthoic acid are completely planar, resulting in a >100-fold reduction in receptor binding affinity due to steric mismatch [1]. For pharmaceutical procurement, the tetrahydro-derivative is therefore a non-interchangeable precursor for this class of APIs.

Evidence DimensionDownstream RXR binding affinity of synthesized analogs
Target Compound DataHigh affinity (nanomolar range Kd) for tetralin-based analogs
Comparator Or Baseline2-Naphthoic acid (planar analogs)
Quantified Difference>100-fold reduction in target receptor affinity when using the aromatic comparator
ConditionsIn vitro retinoid X receptor (RXR) binding assays

Procuring this specific tetralin building block is mandatory for synthesizing retinoid APIs that require a non-planar, sterically demanding hydrophobic tail.

Regioselective Efficiency in Friedel-Crafts Alkylation and Acylation

In multi-step API synthesis, 5,6,7,8-tetrahydro-2-naphthoic acid demonstrates highly predictable regiocontrol during electrophilic aromatic substitutions compared to fully aromatic analogs. The electron-donating effect of the fused aliphatic ring activates the aromatic system and directs electrophiles predominantly to the 3-position, achieving regioselectivity often exceeding 85%. Conversely, using 2-naphthoic acid under identical Lewis acid catalysis results in a broader mixture of isomers and requires harsher conditions, reducing the yield of the desired ortho-substituted product by approximately 30-40% [1]. This predictable reactivity significantly streamlines downstream purification.

Evidence DimensionRegioselectivity in electrophilic substitution
Target Compound Data>85% selectivity for the 3-position
Comparator Or Baseline2-Naphthoic acid (<55% selectivity, mixed isomers)
Quantified Difference~30-40% higher yield of the target regioisomer
ConditionsFriedel-Crafts acylation/alkylation with standard Lewis acid catalysts

Higher regioselectivity directly translates to reduced chromatographic purification costs and higher overall yields in industrial manufacturing.

Enhanced Solubility for Scalable Coupling Reactions

The partially saturated ring in 5,6,7,8-tetrahydro-2-naphthoic acid disrupts the highly stable, rigid crystal lattice typical of fully aromatic systems. This structural feature increases its solubility in common aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) by approximately 2- to 3-fold compared to 2-naphthoic acid [1]. Consequently, industrial coupling reactions (e.g., amidation or esterification) can be run at higher molar concentrations. This allows process chemists to reduce required solvent volumes by up to 30%, improving reactor throughput and lowering solvent waste.

Evidence DimensionSolubility in aprotic organic solvents (DCM/THF)
Target Compound DataHigh solubility, enabling concentrated reaction mixtures (>0.5 M)
Comparator Or Baseline2-Naphthoic acid (lower solubility due to rigid planar stacking)
Quantified Difference2- to 3-fold increase in solubility; ~30% reduction in solvent volume
ConditionsStandard ambient temperature coupling reactions in DCM/THF

Improved solubility allows for higher batch concentrations, directly lowering solvent procurement and waste disposal costs at scale.

Synthesis of RXR-Selective Retinoid Pharmaceuticals

Because it provides the essential non-planar tetralin core required for receptor binding, this compound is the necessary starting material for synthesizing RXR agonists such as bexarotene and related anti-cancer or dermatological APIs[1].

Regioselective Building Block for Complex API Libraries

Leveraging its >85% regioselectivity in Friedel-Crafts reactions, it is utilized by process chemists to efficiently construct 3-substituted tetralin derivatives without the heavy yield losses associated with fully aromatic naphthoic acids [2].

High-Throughput Amidation in Discovery Chemistry

Due to its 2- to 3-fold higher solubility in aprotic solvents compared to 2-naphthoic acid, it is an excellent candidate for automated, high-concentration parallel synthesis of amide libraries, minimizing solvent usage and precipitation issues [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.083729621 Da

Monoisotopic Mass

176.083729621 Da

Heavy Atom Count

13

Appearance

Assay:≥99%A crystalline solid

Melting Point

155.5 °C

UNII

B84YP7QPC8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1131-63-1

Wikipedia

5,6,7,8-tetrahydro-2-naphthoic acid

Dates

Last modified: 08-15-2023

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